1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the following steps:
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Formation of the Pyrrolidinone Intermediate: : The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the reaction of succinic anhydride with ammonia or an amine under controlled conditions to form the pyrrolidinone ring.
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Coupling with Phenyl Isocyanate: : The pyrrolidinone intermediate is then reacted with phenyl isocyanate to form the corresponding urea derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
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Introduction of the Thiophene Ring: : The final step involves the introduction of the thiophene ring through a coupling reaction with a thiophene derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized phenyl or thiophene derivatives.
Scientific Research Applications
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential ligand for studying protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(benzofuran-2-yl)urea: Similar structure but with a benzofuran ring instead of a thiophene ring.
Uniqueness
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14-7-2-8-18(14)12-5-1-4-11(10-12)16-15(20)17-13-6-3-9-21-13/h1,3-6,9-10H,2,7-8H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQMVDIZGBYGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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